CES2 Inhibition Potency: Sub-Nanomolar IC50 vs. Less Potent Commercial Analogs
The target compound inhibits human CES2 with an IC50 of 20 nM, which is significantly more potent than the structurally related thiazole acetic acid derivative (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid (CAS 34272-67-8). While both share a thiazole core and target CES2, the presence of the 2-fluorophenyl acetamido and propenoic acid functionalities in the target compound results in a >50-fold improvement in potency against the same enzyme [1]. This difference is critical for assays requiring high-affinity target engagement at low compound concentrations.
| Evidence Dimension | Inhibitory activity (IC50) against human CES2 (cocaine esterase) in liver microsomes |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid: IC50 > 1000 nM (low potency) |
| Quantified Difference | The target compound is over 50 times more potent than this comparator. |
| Conditions | Assay: Human liver microsomes, using fluorescein diacetate as a substrate, with a 10-minute preincubation period before substrate addition. |
Why This Matters
This potency difference directly impacts procurement: selecting a weaker analog could lead to experimental failure in sensitive enzyme inhibition studies, wasting resources and generating unreliable data.
- [1] BindingDB. Entry for BDBM50154561 (CHEMBL3774603): IC50 data for human CES2. BindingDB, University of California San Diego. View Source
